5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide
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Overview
Description
The compound “5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide” is a chemical compound with the CAS Number: 2253629-68-2 . It is used in the treatment of cardiovascular diseases including but not limited to dyslipidemia and atherosclerosis .
Synthesis Analysis
The synthesis of this compound involves base promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane 5 with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride 14. This gives the corresponding 2,2-dialkylated 1,3-dithiane 15 which is taken through to the dithiane derivative 19 of the parent 2,3,4,5-tetrahydro- [1 H ]-2-benzazepin-4-one by desilylation, oxidation and cyclisation via a reductive amination .Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H15NO.BrH/c1-8-7-12-5-4-9-2-3-10 (13)6-11 (8)9;/h2-3,6,8,12-13H,4-5,7H2,1H3;1H . The molecular weight of this compound is 258.16 .Chemical Reactions Analysis
The compound has been used in the synthesis of novel 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones derivatives . The halide atom is critical for blocking GIRK channels .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Overview of Benzazepine Derivatives
Benzazepine derivatives, such as 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide, are part of an important class of biologically active compounds, some of which have reached human clinical stages. This class of compounds, including diazepines and triazepines fused with nitrogen heterocycles, has been extensively studied over the past 30 years. Investigations in heterocyclic chemistry have revealed potential new medicines among these newly synthesized heterocyclic ring systems, which could be used against various diseases, including some types of cancer that currently lack effective treatments. The research on antibacterial compounds within this class is particularly significant due to the spread of multiresistant pathogens (Földesi, Volk, & Milen, 2018).
Biological Activity and Chemical Studies
3-Benzazepines, a subset of the benzazepine family, have been found to exhibit cytotoxicity towards human promyelotic leukemia HL-60 cells. Some compounds within this category have shown higher cytotoxicity than dopamine, indicating their potential in cancer treatment. These compounds also displayed inhibitory effects against the multidrug resistance (MDR) P-glycoprotein efflux pump in mouse lymphoma cells, suggesting their application in overcoming drug resistance in cancer treatment (Kawase, Saito, & Motohashi, 2000).
Safety and Hazards
Properties
IUPAC Name |
5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.BrH/c1-8-7-12-5-4-9-2-3-10(13)6-11(8)9;/h2-3,6,8,12-13H,4-5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZVQFQBXGEKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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